molecular formula C10H6O3 B1673114 Juglone CAS No. 481-39-0

Juglone

Cat. No. B1673114
CAS RN: 481-39-0
M. Wt: 174.15 g/mol
InChI Key: KQPYUDDGWXQXHS-UHFFFAOYSA-N
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Description

Juglone, also known as 5-hydroxy-1,4-naphthalenedione, is a phenolic organic compound with the molecular formula C10H6O3 . It is found in the leaves, roots, husks, fruit, and bark of plants in the Juglandaceae family, particularly the black walnut (Juglans nigra) . It is sometimes used as an herbicide, as a dye for cloth and inks, and as a coloring agent for foods and cosmetics .


Synthesis Analysis

The biosynthesis of juglone’s naphthalenoid moiety is shared with biochemical steps of the phylloquinone pathway . An intermediate from the phylloquinone pathway provides the naphthalenoid moiety of juglone . Juglone can be de novo synthesized in roots without the contribution of immediate precursors translocated from aerial tissues .


Molecular Structure Analysis

Juglone is a quinone molecule . It is an isomer of lawsone, which is the active dye compound in the henna leaf . The molecular structure of juglone allows it to act as a redox cycling agent and produce reactive oxygen species .


Physical And Chemical Properties Analysis

Juglone is a yellow solid with a molar mass of 174.155 g·mol−1 . It has a melting point of 162 to 163 °C . It is slightly soluble in water .

Scientific Research Applications

Juglone: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Nitrogen Heterocycles: Juglone is utilized in the synthesis of nitrogen heterocycles, which are important structures in many pharmaceuticals and agrochemicals. Its reactivity allows for the construction of complex molecules that are significant in medicinal chemistry .

Production of Nitrocyclopropanes: The compound’s chemical properties make it suitable for synthesizing nitrocyclopropanes, which are valuable intermediates in organic synthesis and have applications in drug development .

Enantioselective Synthesis: Juglone serves as a reagent in the enantioselective synthesis of amines, amides, and peptides. These enantiopure compounds are crucial for creating specific pharmaceutical agents with desired biological activities .

Allelopathy and Pest Control: Due to its allelopathic effects, juglone is researched for use in organic farming as a natural herbicide and pesticide. It inhibits the growth of certain plants and is toxic to some marine organisms, making it a potential biocide .

Medical Applications: In medicine, juglone shows promise due to its antitumor activity. It has been found to inhibit various cancers such as liver, colon, lung, and pancreatic cancer, highlighting its potential as an anticancer agent .

Environmental Impact Assessment: Research on juglone also includes its environmental impact assessment. Understanding its biological activity and potential applications is crucial for evaluating its effects on ecosystems and ensuring sustainable use .

Mechanism of Action

Target of Action

Juglone, a natural product found in walnut trees and other plants, has been reported to possess cytotoxic properties against various cancer cell lines . It has been shown to target multiple key enzymes, including cystathionine γ-synthase (HpCGS), malonyl-CoA:acyl carrier protein , and others involved in apoptosis, cell cycle, and metabolism pathway .

Mode of Action

Juglone exerts its effect by inhibiting certain enzymes needed for metabolic function . This inhibition leads to an abnormal redox state, which is associated with various diseases including cancer . Juglone has been found to induce autophagy and inhibit cell migration and endoplasmic reticulum stress , which are new hallmarks of cancer treatment .

Biochemical Pathways

Juglone’s mode of action involves several biochemical pathways. It has been found to activate the reactive oxygen species (ROS)-mediated PI3K/Akt pathway , leading to apoptosis in non-small cell lung cancer cells . Additionally, juglone has been found to induce ferroptosis, a novel iron-dependent cell death pathway . The biosynthesis of juglone’s naphthalenoid moiety is shared with biochemical steps of the phylloquinone pathway .

Pharmacokinetics

It also increases intracellular ROS and malondialdehyde (MDA) levels, but suppresses glutathione peroxidase 4 (GPX4) and superoxide dismutase (SOD) activities .

Result of Action

Juglone’s action results in several molecular and cellular effects. It has been shown to arrest the cell cycle, induce apoptosis, increase the cleavage of caspase 3 and the protein expression of Bax and Cyt c, and decrease the protein expression of Bcl-2 and caspase-3 . It also causes significant changes in transcript levels of genes related to cell growth, cell wall formation, chemical detoxification, abiotic stress response, and epigenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of juglone. Juglone is released into the soil through decaying litterfall, root contact, or rain leaching from its drip line, and is responsible for the detrimental effects elicited by black walnut on other species . The environmental impact of juglone also needs to be considered

Safety and Hazards

Juglone is toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

Juglone and its derivatives have been identified as effective anticancer drugs . They play a significant role in the resistance of cancer cell proliferation, induction of cancer cell apoptosis, induction of autophagy, anti-angiogenesis, and inhibition of cancer cell migration and invasion . Future research could focus on harnessing these properties for the development of new cancer treatments .

properties

IUPAC Name

5-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPYUDDGWXQXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0031504
Record name Juglone
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Juglone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030773
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Juglone

CAS RN

481-39-0
Record name Juglone
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Record name juglone
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Record name 5-hydroxy-1,4-naphthoquinone
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Record name JUGLONE
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Record name Juglone
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URL http://www.hmdb.ca/metabolites/HMDB0030773
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C
Record name Juglone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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